molecular formula C13H19NO B8686008 N-tert-Butyl-2,6-dimethylbenzamide CAS No. 148315-35-9

N-tert-Butyl-2,6-dimethylbenzamide

Cat. No.: B8686008
CAS No.: 148315-35-9
M. Wt: 205.30 g/mol
InChI Key: UDPLVWSSIDSZLY-UHFFFAOYSA-N
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Description

N-tert-Butyl-2,6-dimethylbenzamide is a benzamide derivative characterized by a tert-butyl group attached to the nitrogen atom of the amide functionality and methyl substituents at the 2- and 6-positions of the benzene ring. This structural configuration confers unique steric and electronic properties, making it a compound of interest in pharmaceutical and materials research. The synthesis of this compound, as detailed in , involves coupling a cyclopropane-dicarboxylic acid derivative (compound 11) with tert-butylamine via EDCI/HOBt-mediated amidation, yielding a white solid with a melting point of 138–140°C and a high purity (90% yield) . Its ¹H-NMR spectrum confirms the presence of aromatic protons (δ 7.86–7.66), tert-butyl methyl groups (δ 1.33, 1.12), and an amide proton (δ 10.40) .

Properties

CAS No.

148315-35-9

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-tert-butyl-2,6-dimethylbenzamide

InChI

InChI=1S/C13H19NO/c1-9-7-6-8-10(2)11(9)12(15)14-13(3,4)5/h6-8H,1-5H3,(H,14,15)

InChI Key

UDPLVWSSIDSZLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)NC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with tert-Butyl Groups
  • Methyl 4-tert-butylbenzoate: This ester derivative lacks the amide group but shares the tert-butyl substituent. It exhibits a lower molecular weight (192.25 g/mol) compared to N-tert-Butyl-2,6-dimethylbenzamide (C₁₅H₂₁N₂O₅S, 341.14 g/mol) and has a density of 0.99 g/cm³ .
  • N-Methyl-tert-butylamine : A simpler tertiary amine (C₅H₁₃N), this compound is highly volatile (bp 67–69°C) and less polar due to the absence of aromatic or amide groups. Its density (0.727 g/cm³) and low molecular weight (87.16 g/mol) contrast sharply with this compound, highlighting the impact of aromaticity on physical properties .
Sulfonamide and Sulfenamide Derivatives
  • 2,2-Dimethyl-1-(4-sulfamoylphenylcarbamoyl)cyclopropanecarboxylic Acid (Compound 11) : A precursor to this compound, this sulfonamide derivative lacks the tert-butyl group but contains a cyclopropane ring and sulfamoyl moiety. It exhibits a higher melting point (180–183°C) and lower solubility in organic solvents due to its acidic carboxylic group .
  • n-tert-Butyl-2-benzothiazolesulfenamide (TBBS) : Used as a rubber vulcanization accelerator, TBBS shares the tert-butyl group but incorporates a benzothiazole ring instead of a benzamide. Its sulfenamide group (-S-NR₂) enhances thermal stability, making it suitable for high-temperature industrial processes, unlike this compound, which is tailored for pharmaceutical synthesis .

Data Tables

Table 1. Physical and Structural Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Application
This compound C₁₅H₂₁N₂O₅S 341.14 138–140 Benzamide, tert-butyl Pharmaceutical synthesis
Methyl 4-tert-butylbenzoate C₁₂H₁₆O₂ 192.25 N/A Ester, tert-butyl Organic synthesis
TBBS C₁₁H₁₄N₂S₂ 238.37 95–100 Sulfenamide, benzothiazole Rubber vulcanization
Compound 11 C₁₃H₁₆N₂O₅S 312.34 180–183 Sulfonamide, carboxylic acid Enzyme inhibition studies

Research Findings and Implications

  • Solubility : The compound’s moderate solubility in ethyl acetate and acetone (as inferred from purification steps in ) contrasts with the high volatility of N-Methyl-tert-butylamine .
  • Biological Relevance : While TBBS is industrially optimized, this compound’s amide linkage aligns with drug-like properties, suggesting utility in medicinal chemistry .

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